Cas no 2137708-22-4 (Benzamide, 3-bromo-4-(1-methyl-1H-pyrazol-3-yl)-)

Technical Introduction: Benzamide, 3-bromo-4-(1-methyl-1H-pyrazol-3-yl)- This compound, 3-bromo-4-(1-methyl-1H-pyrazol-3-yl)benzamide, is a brominated benzamide derivative featuring a substituted pyrazole moiety. Its unique structure, combining a benzamide core with a 1-methylpyrazole group at the 4-position and a bromo substituent at the 3-position, makes it a valuable intermediate in medicinal chemistry and agrochemical research. The presence of both electron-withdrawing (bromo) and electron-donating (pyrazole) groups enhances its reactivity, facilitating further functionalization. This compound is particularly useful in the synthesis of heterocyclic frameworks and as a building block for bioactive molecules, offering versatility in drug discovery and material science applications. High purity and well-defined structural properties ensure consistent performance in synthetic workflows.
Benzamide, 3-bromo-4-(1-methyl-1H-pyrazol-3-yl)- structure
2137708-22-4 structure
Product Name:Benzamide, 3-bromo-4-(1-methyl-1H-pyrazol-3-yl)-
CAS No:2137708-22-4
MF:C11H10BrN3O
MW:280.120601177216
CID:5298210
Update Time:2025-10-28

Benzamide, 3-bromo-4-(1-methyl-1H-pyrazol-3-yl)- Chemical and Physical Properties

Names and Identifiers

    • Benzamide, 3-bromo-4-(1-methyl-1H-pyrazol-3-yl)-
    • Inchi: 1S/C11H10BrN3O/c1-15-5-4-10(14-15)8-3-2-7(11(13)16)6-9(8)12/h2-6H,1H3,(H2,13,16)
    • InChI Key: BNBIDBUGYJYPFJ-UHFFFAOYSA-N
    • SMILES: C(N)(=O)C1=CC=C(C2C=CN(C)N=2)C(Br)=C1

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Additional information on Benzamide, 3-bromo-4-(1-methyl-1H-pyrazol-3-yl)-

Introduction to Benzamide, 3-bromo-4-(1-methyl-1H-pyrazol-3-yl) (CAS No. 2137708-22-4)

Benzamide, 3-bromo-4-(1-methyl-1H-pyrazol-3-yl) (CAS No. 2137708-22-4) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzamides, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. The presence of a bromine atom and a 1-methyl-1H-pyrazol-3-yl substituent on the benzamide scaffold imparts unique structural and functional characteristics that make it an interesting candidate for further research and development.

The chemical structure of Benzamide, 3-bromo-4-(1-methyl-1H-pyrazol-3-yl) is characterized by a benzene ring substituted with a bromine atom at the 3-position and a 1-methyl-1H-pyrazol-3-yl group at the 4-position. The pyrazole ring is a five-membered heterocyclic aromatic ring containing two nitrogen atoms, which is known for its ability to form stable complexes with various metal ions. This structural feature contributes to the compound's potential as a ligand in coordination chemistry and its biological activity.

Recent studies have explored the pharmacological properties of Benzamide, 3-bromo-4-(1-methyl-1H-pyrazol-3-yl). One notable area of research is its anti-inflammatory activity. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in human peripheral blood mononuclear cells (PBMCs). These findings suggest that Benzamide, 3-bromo-4-(1-methyl-1H-pyrazol-3-yl) may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, Benzamide, 3-bromo-4-(1-methyl-1H-pyrazol-3-yl) has also been investigated for its analgesic effects. Preclinical studies in animal models have demonstrated that this compound can effectively reduce pain responses in both acute and chronic pain models. The mechanism of action appears to involve modulation of nociceptive pathways in the central nervous system, although further research is needed to fully elucidate the underlying mechanisms.

The anticonvulsant properties of Benzamide, 3-bromo-4-(1-methyl-1H-pyrazol-3-yl) have also been studied. In vitro experiments using primary neuronal cultures have shown that this compound can reduce the frequency and amplitude of spontaneous epileptiform discharges. These findings are supported by in vivo studies in rodent models of epilepsy, where administration of Benzamide, 3-bromo-4-(1-methyl-1H-pyrazol-3-y l) resulted in a significant reduction in seizure severity and duration. These results suggest that this compound may be a promising candidate for the development of new anticonvulsant drugs.

The synthesis of Benzamide, 3-bromo-4-(1-methyl-1H-pyrazol-3-y l) has been reported using various methodologies. One common approach involves the reaction of 4-bromoaniline with methyl pyrazole carboxylate followed by amidation with an appropriate acid chloride or carboxylic acid. The choice of synthetic route can significantly impact the yield and purity of the final product, making it essential to optimize reaction conditions for large-scale production.

In terms of safety and toxicity, preliminary studies have indicated that Benzamide, 3-bromo -4-(1-methyl -1H -pyrazol -3 -yl ) strong > exhibits low toxicity at therapeutic concentrations . However , further toxicological evaluations are necessary to ensure its safety profile before advancing to clinical trials . p > < p >The potential applications of < strong >Benzamide , 3 -bromo -4 -( 1 -methyl -1 H -pyrazol -3 -yl ) strong > extend beyond its pharmacological properties . For instance , its unique structural features make it an attractive candidate for use as a ligand in coordination chemistry , particularly in the development of metal-based catalysts and materials . Additionally , the compound 's ability to form stable complexes with metal ions could be exploited in various industrial processes , such as catalysis , sensing , and separation technologies . p > < p >In conclusion ,< strong >Benzamide , 3 -bromo -4 -( 1 -methyl -1 H -pyrazol -3 -yl ) strong > ( CAS No . 2137708 -22 -4 ) is a multifaceted compound with promising therapeutic potential and diverse applications . Ongoing research continues to uncover new aspects of its biological activity and chemical properties , highlighting its significance in both medicinal chemistry and materials science . As more data becomes available , it is likely that this compound will play an increasingly important role in advancing our understanding and treatment of various diseases and conditions . p > article > response >

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